molecular formula NTa B078202 Tantalum nitride CAS No. 12033-62-4

Tantalum nitride

Cat. No.: B078202
CAS No.: 12033-62-4
M. Wt: 194.955 g/mol
InChI Key: MZLGASXMSKOWSE-UHFFFAOYSA-N
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Description

Tantalum nitride is a chemical compound composed of tantalum and nitrogen. It is known for its high melting point, hardness, and chemical stability. This compound is typically found in black crystalline form and is insoluble in water. It has a hexagonal crystal structure and is used in various applications, including electronics and coatings .

Mechanism of Action

Target of Action

Tantalum nitride (TaN) is a chemical compound that primarily targets the semiconductor industry . It is used as a diffusion barrier and insulating layer between copper interconnects in the back end of line of computer chips . TaN is also used in thin film resistors and as a sputtering target for thin film deposition .

Mode of Action

TaN interacts with its targets through its unique physical and chemical properties . It exhibits a range of stoichiometries, from Ta2N to Ta3N5, including TaN . The electrical properties of TaN films can vary from metallic conductor to insulator depending on the relative nitrogen ratio, with nitrogen-rich films being more resistive . The intensity of metallic properties of tantalum nitrides can be effectively adjusted by controlling the nitrogen concentration and pressure .

Biochemical Pathways

TaN meets the fundamental requirements for this process, and its theoretical maximum solar-to-hydrogen (STH) conversion efficiency can reach 15.9% . Severe bulk and interface charge recombination, along with sluggish water oxygen kinetics, seriously limits its sth conversion efficiency for pec water splitting .

Pharmacokinetics

Tan nanoparticles have been developed forphotoacoustic imaging-guided photothermal therapy of cancer in the second near-infrared (NIR-II) window . These nanoparticles are obtained by ultrasonic crushing of massive this compound and further modification by polyvinylpyrrolidone (PVP) to obtain good dispersion in water .

Result of Action

The result of TaN’s action is largely dependent on its application. In the semiconductor industry, TaN serves as an effective diffusion barrier and insulating layer . In the context of PEC water splitting, TaN can contribute to the conversion of solar energy into green hydrogen fuel . For biomedical applications, TaN nanoparticles can enhance the efficacy of photothermal therapy for cancer .

Action Environment

The action of TaN can be influenced by various environmental factors. For instance, the crystallinity and material quality of TaN improve up to 940 °C due to the elimination of oxygen impurities . Even higher annealing temperatures can cause material decomposition and introduce additional disorder within the TaN lattice, leading to reduced photoelectrochemical performance . In the context of thin film deposition, the relative amount of N2 can cause the deposited film to vary from face-centered cubic (fcc) TaN to hexagonal Ta2N as nitrogen decreases .

Biochemical Analysis

Molecular Mechanism

It has been suggested that the coadsorption intensity and amount of OH provided a chance for CO conversion into CO2 on Pd4–SnO2/TaN (001) . This indicates that Tantalum nitride may interact with other molecules at the molecular level, potentially influencing enzyme activity or gene expression.

Temporal Effects in Laboratory Settings

The phase stability, mechanical properties, and metallic properties of this compound have been extensively studied by means of first principles calculations . The relationship between nitrogen concentration and physical properties of this compound has been systematically investigated . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been reported.

Transport and Distribution

This compound films are known to be used as a diffusion barrier and insulating layer , suggesting that they may interact with transporters or binding proteins.

Preparation Methods

Chemical Reactions Analysis

Tantalum nitride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxygen for oxidation, hydrogen for reduction, and high temperatures for decomposition. The major products formed from these reactions are tantalum oxide, tantalum metal, and nitrogen gas .

Comparison with Similar Compounds

Tantalum nitride can be compared with other nitrides such as:

This compound is unique due to its combination of high melting point, hardness, and chemical stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

azanylidynetantalum
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/N.Ta
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLGASXMSKOWSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N#[Ta]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

NTa
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DSSTOX Substance ID

DTXSID6065183
Record name Tantalum nitride (TaN)
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Molecular Weight

194.955 g/mol
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Physical Description

Black solid; [HSDB] Purple powder; [Sigma-Aldrich MSDS]
Record name Tantalum nitride
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CAS No.

12033-62-4
Record name Tantalum nitride (TaN)
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Record name Tantalum nitride (TaN)
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Record name Tantalum nitride (TaN)
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Record name Tantalum nitride (TaN)
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Record name Tantalum mononitride
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Q & A

Q1: What is the molecular formula and weight of tantalum nitride?

A1: this compound exists in various stoichiometries. The most common form, stoichiometric TaN, has a molecular formula of TaN and a molecular weight of 194.95 g/mol.

Q2: What are the typical crystal structures of TaN?

A2: TaN can crystallize in several forms, including cubic rocksalt (NaCl-type) [, , ], hexagonal (WC-type) [], and tetragonal structures []. The specific structure obtained depends on deposition conditions.

Q3: What spectroscopic techniques are used to characterize TaN thin films?

A3: Researchers commonly use X-ray diffraction (XRD) [, , , , , , ], X-ray photoelectron spectroscopy (XPS) [, , , , , ], Auger electron spectroscopy (AES) [, ], and Rutherford backscattering spectrometry (RBS) [, ] to investigate the crystal structure, composition, and chemical states within TaN films.

Q4: How does nitrogen flow rate during sputtering affect TaN film properties?

A5: The nitrogen flow rate significantly influences the properties of TaN films deposited by sputtering. Increasing the N2/Ar flow ratio generally leads to a decrease in deposition rate, an increase in film resistivity, and changes in crystal structure and morphology. [, , , , ]

Q5: What are the high-temperature stability characteristics of TaN thin films?

A6: TaN exhibits excellent high-temperature stability, making it suitable for applications like diffusion barriers in microelectronics and buffer/absorber layers in extreme ultraviolet lithography masks. [] Studies have investigated its thermal conductivity and electrical resistivity at temperatures up to 700 K. []

Q6: What are the applications of TaN in microelectronics?

A7: TaN is widely used in microelectronics as a diffusion barrier [, , ], metal gate electrode [, ], and thin-film resistor. [, , , ] Its high conductivity, chemical inertness, and thermal stability make it suitable for these applications.

Q7: How is TaN used to improve the bioactivity of titanium implants?

A8: this compound coatings applied to titanium alloys can enhance their bioactivity and osseointegration. [] Studies have shown that TaN coatings promote the adhesion, proliferation, and differentiation of bone marrow stromal cells, leading to improved bone growth around the implant. []

Q8: Can TaN be used as an energy transducer for ignition applications?

A9: Yes, TaN exhibits promising ignition properties when used as a thin-film energy transducer. [] Its electrical properties and negative temperature coefficient enable efficient energy transfer and plasma formation, facilitating rapid ignition. []

Q9: What are the challenges in controlling the stoichiometry and properties of TaN thin films?

A10: Achieving precise control over the stoichiometry and properties of TaN films remains a challenge. Deposition parameters, such as nitrogen flow rate, substrate temperature, and bias voltage, significantly influence the film characteristics. [, , , , ] Further research is needed to optimize deposition processes and achieve desired film properties consistently.

Q10: What are some alternatives to TaN in specific applications?

A11: While TaN offers numerous advantages, researchers continue to explore alternative materials. For instance, titanium nitride (TiN) is also used as a diffusion barrier in microelectronics, and its performance is often compared to that of TaN. [, ] The choice between TaN and TiN depends on the specific application requirements, cost considerations, and environmental impact.

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